

The Pharmacological Profile of O-304: A Pan-AMPK Activator

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Compound of Interest

Compound Name: O-304

Cat. No.: B609697

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Abstract

O-304 is a first-in-class, orally bioavailable, small heterocyclic compound identified as a pan-AMPK (AMP-activated protein kinase) activator.[1][2] Its mechanism of action distinguishes it from other AMPK activators, as it does not directly allosterically activate the enzyme or induce a state of cellular energy depletion. Instead, **O-304** functions by suppressing the dephosphorylation of the catalytically critical threonine 172 (Thr172) on the α -subunit of AMPK, a process mediated by protein phosphatase 2C (PP2C).[1][3] This leads to a sustained increase in the levels of phosphorylated, and thus active, AMPK (pAMPK).[3] The activation of AMPK by **O-304** is dependent on the presence of the upstream kinase LKB1. Preclinical and clinical studies have demonstrated the potential of **O-304** in treating type 2 diabetes (T2D) and associated cardiovascular and metabolic complications. It has been shown to improve glucose homeostasis, enhance insulin sensitivity, and exert beneficial effects on cardiac function and peripheral microvascular perfusion.

Mechanism of Action

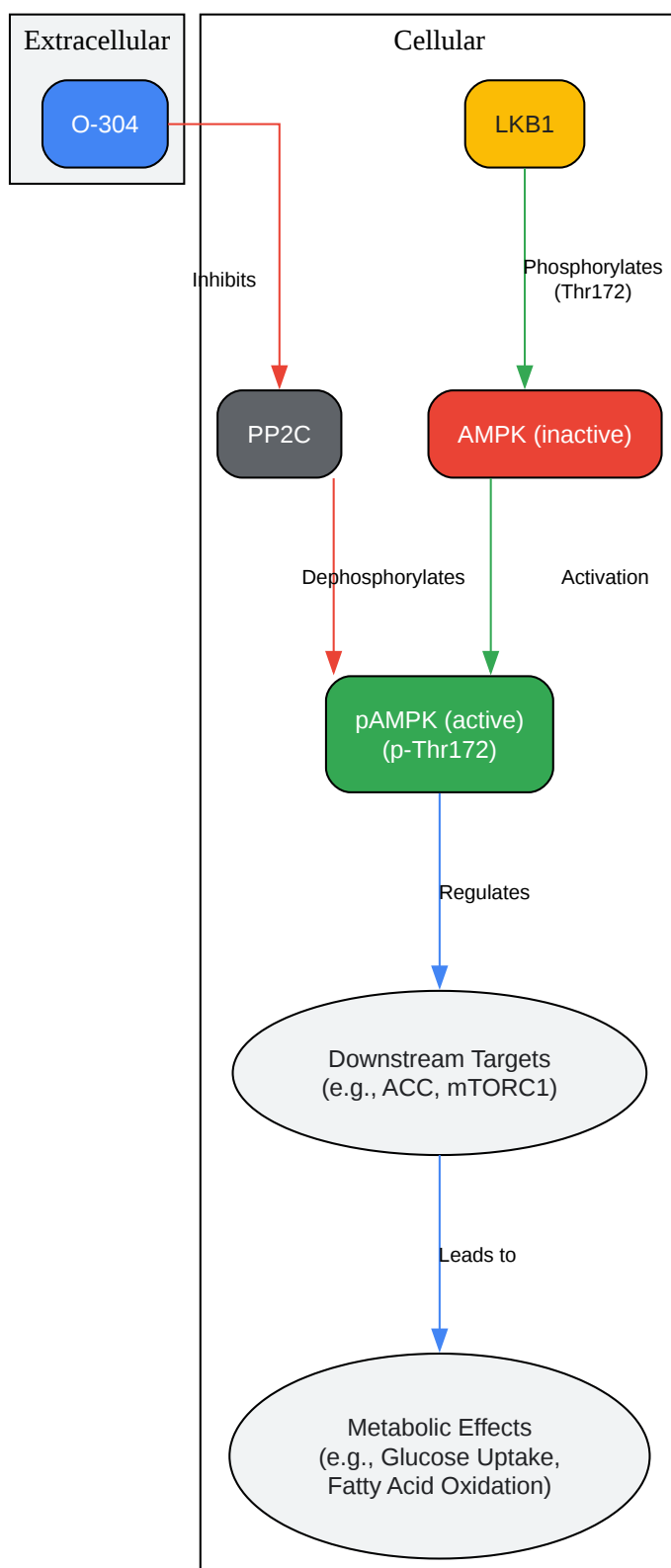
The primary mechanism of action of **O-304** is the indirect activation of AMPK through the inhibition of its dephosphorylation.

- **Inhibition of PP2C-mediated Dephosphorylation:** **O-304** suppresses the activity of protein phosphatase 2C (PP2C), which is responsible for removing the activating phosphate group

from Thr172 on the AMPK α -subunit. This inhibitory action is specific, as **O-304** does not inhibit the overall phosphatase activity of PP2C. By preventing dephosphorylation, **O-304** maintains AMPK in its active, phosphorylated state.

- **LKB1 Dependence:** The activation of AMPK by **O-304** requires the upstream liver kinase B1 (LKB1). LKB1 is the primary kinase that phosphorylates AMPK at Thr172 in response to an increase in the cellular AMP/ATP ratio. **O-304**'s role is to preserve this LKB1-mediated phosphorylation.
- **Pan-AMPK Activation:** **O-304** is described as a pan-AMPK activator, suggesting it can activate various AMPK heterotrimeric isoforms.

Signaling Pathway of O-304 Action



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Caption: Signaling pathway of **O-304**. **O-304** inhibits PP2C, preventing the dephosphorylation of AMPK and leading to sustained activation and downstream metabolic effects.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for **O-304**.

Parameter	Value	Species/System	Description	Reference(s)
EC50	8 nM	Human recombinant	Activation of AMPK $\alpha 1\beta 1\gamma 1$ isoform	

In Vitro Profile

- **AMPK Activation:** In various cell types, including human skeletal myotubes and hepatocytes, **O-304** increases the phosphorylation of AMPK at Thr172 and its downstream target, acetyl-CoA carboxylase (ACC) at Ser79, in a dose-dependent manner.
- **Mitochondrial Uncoupling:** **O-304** has been shown to act as a mitochondrial uncoupler in differentiated myotubes, leading to an increased oxygen consumption rate. This action generates a metabolic demand that promotes glucose utilization.
- **Gene Expression:** In skeletal muscle and heart of diabetic mice, **O-304** averted gene expression changes associated with metabolic inflexibility. In β -cells under glucotoxic conditions, it preserved key metabolic gene expression patterns.

In Vivo Profile

- **Pharmacokinetics:** **O-304** is orally available with a long plasma half-life in rodents. It does not cross the blood-brain barrier.
- **Glucose Homeostasis:** In diet-induced obese (DIO) mice, **O-304** treatment prevented increases in fasting glucose and plasma insulin levels and improved insulin resistance (HOMA-IR). It also stimulated insulin-independent glucose uptake in skeletal muscle.

- **β-Cell Function:** **O-304** has been shown to reduce β-cell stress and promote β-cell rest in DIO mice. It preserved β-cell function under hyperglycemic conditions by reducing mTORC1 activity.
- **Cardiovascular Effects:** In aged mice, **O-304** improved cardiac function and exercise capacity. It also improved peripheral microvascular perfusion and reduced blood pressure in animal models and T2D patients.
- **Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD):** In a mouse model of MASLD, **O-304** reduced liver steatosis, decreased blood cholesterol, and ameliorated liver fibrosis.
- **"Exercise Mimetic" Effects:** Due to its ability to improve metabolic and cardiac function and increase exercise capacity, **O-304** is considered an "exercise mimetic".

Experimental Protocols

PP2C-Mediated AMPK Dephosphorylation Assay (General Methodology)

This assay is designed to assess the ability of a compound to inhibit the dephosphorylation of pAMPK by PP2C.

- Reagents:
 - Recombinant human AMPK heterotrimers (e.g., $\alpha 1\beta 1\gamma 1$ or $\alpha 2\beta 1\gamma 1$).
 - Recombinant human PP2C.
 - Assay buffer (e.g., containing HEPES, DTT).
 - ATP.
 - **O-304** or vehicle control.
 - Antibodies for Western blotting: anti-pAMPK (Thr172) and anti-total AMPK.

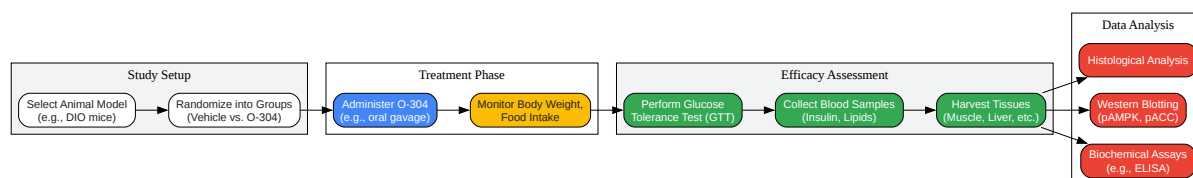
- Procedure: a. Recombinant AMPK is incubated with an upstream kinase (e.g., LKB1 or CAMKK2) and ATP to generate phosphorylated AMPK (pAMPK). b. The phosphorylation reaction is stopped, and the pAMPK is purified. c. pAMPK is then incubated with recombinant PP2C in the presence of varying concentrations of **O-304** or vehicle. d. The reaction is stopped after a defined time period. e. The levels of pAMPK and total AMPK are quantified by Western blotting.
- Data Analysis: The ratio of pAMPK to total AMPK is calculated for each condition. The inhibitory effect of **O-304** is determined by comparing the pAMPK levels in the presence of the compound to the vehicle control.

In Vivo Glucose Tolerance Test (GTT) in Mice (General Methodology)

This test evaluates the ability of an animal to clear a glucose load from the blood, providing an indication of glucose tolerance and insulin sensitivity.

- Animals and Treatment:
 - Mice (e.g., diet-induced obese C57BL/6J) are treated with **O-304** or vehicle for a specified period (e.g., several weeks).
- Procedure: a. Animals are fasted overnight (typically 6-8 hours). b. A baseline blood sample is collected from the tail vein to measure fasting blood glucose. c. A glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage (OGTT) or intraperitoneal injection (IPGTT). d. Blood samples are collected at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes). e. Blood glucose levels are measured at each time point.
- Data Analysis:
 - Blood glucose levels are plotted against time.
 - The area under the curve (AUC) is calculated to provide a quantitative measure of glucose clearance. A lower AUC indicates improved glucose tolerance.

Experimental Workflow for In Vivo Efficacy Testing



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Caption: A general experimental workflow for assessing the in vivo efficacy of **O-304** in a mouse model of metabolic disease.

Conclusion

O-304 is a novel pan-AMPK activator with a unique mechanism of action involving the inhibition of PP2C-mediated dephosphorylation of AMPK. This leads to sustained AMPK activation and a wide range of beneficial metabolic and cardiovascular effects demonstrated in both in vitro and in vivo models. Its oral bioavailability and favorable preclinical profile make it a promising therapeutic candidate for the treatment of type 2 diabetes and related metabolic disorders. Further research and clinical development are warranted to fully elucidate its therapeutic potential in humans.

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